

(+)-neo-Menthol derivatives and their properties

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Compound of Interest

Compound Name: MENTHOL, (+)-neo-

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An In-depth Technical Guide to (+)-neo-Menthol Derivatives

Introduction

(+)-neo-Menthol is a naturally occurring monoterpene alcohol and a stereoisomer of the well-known (-)-menthol.[1] Found in the essential oils of mint plants (*Mentha* spp.), it is distinguished by its unique stereochemistry, which imparts distinct physicochemical and biological properties compared to its other seven isomers.[2][3] While (-)-menthol is renowned for its potent cooling sensation, (+)-neo-Menthol and its synthetic derivatives are gaining significant attention in the pharmaceutical and cosmetic industries for a range of applications.[4][5]

These derivatives are being explored for their roles as milder cooling agents, taste modifiers, and, most notably, as active pharmaceutical ingredients (APIs) and excipients in advanced drug delivery systems.[4][6] Research has highlighted their potential as transdermal permeation enhancers, anti-inflammatory agents, antimicrobial compounds, and even as anticancer therapeutics.[2][7][8] This guide provides a comprehensive overview of the properties, synthesis, and biological activities of (+)-neo-Menthol and its derivatives, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of menthol isomers are subtly different, yet these differences significantly impact their biological activity and applications. The properties of (+)-neo-Menthol and its related isomers are summarized below.

Property	(+)-Neomenthol	(±)-Neomenthol	Neoisomenthol
Molecular Formula	C ₁₀ H ₂₀ O	C ₁₀ H ₂₀ O	C ₁₀ H ₂₀ O
Molecular Weight	156.27 g/mol	156.27 g/mol	156.26 g/mol
CAS Number	2216-52-6	3623-51-6	20752-34-5
Appearance	Colorless clear liquid	White crystalline solid	Data not available
Melting Point	-22 °C	51-52 °C	Data not available
Boiling Point	212 °C	103-105 °C (at 16 Torr)	214.7 °C (Predicted)
Density	0.9 g/cm ³	0.890 g/cm ³ (Predicted)	0.904 g/cm ³
Refractive Index	1.46	1.457	1.461
Water Solubility	Data not available	231 mg/L at 20 °C	< 1 mg/mL at 70 °F
Optical Rotation	[α] ²⁰ /D = 15 - 20° (neat)	Data not available	Data not available

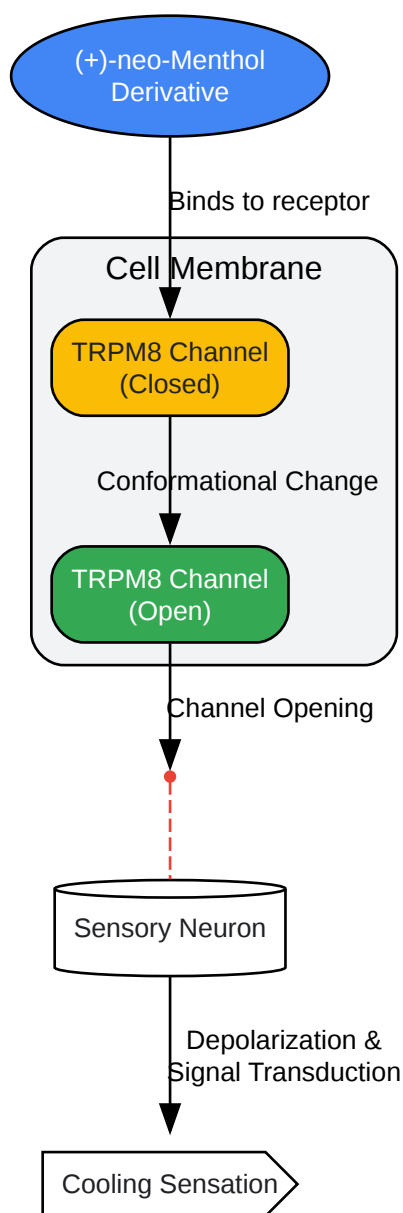
(Data sourced from Chem-Impex, PubChem, and ChemicalBook)[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Biological Activities and Therapeutic Potential

(+)-neo-Menthol and its derivatives exhibit a wide range of biological activities, making them promising candidates for therapeutic development.

TRPM8 Receptor Activation and Cooling Sensation

Like other menthol isomers, neo-menthol exerts a cooling sensation by activating the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as the primary cold and menthol sensor in the body.[\[1\]](#)[\[4\]](#) However, neo-menthol's molecular structure leads to a milder activation of the TRPM8 receptor compared to (-)-menthol.[\[6\]](#) This property is advantageous in formulations for sensitive skin or pediatric use where a less intense cooling effect is desired.[\[4\]](#)[\[6\]](#)



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Figure 1: Simplified pathway of TRPM8 receptor activation by (+)-neo-Menthol.

Transdermal Permeation Enhancement

Several studies have identified menthol and its derivatives as effective penetration enhancers for transdermal drug delivery.[7] They are believed to work by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to both hydrophilic and lipophilic drugs.[7] Neo-menthol's properties make it a

candidate for inclusion in topical and transdermal formulations to improve the delivery of active ingredients.[6]

Anticancer Activity

Recent research has uncovered the potential of neo-menthol as an anticancer agent. A study demonstrated that neo-menthol exhibits significant activity against human epidermoid carcinoma (A431) cells, with a reported half-maximal inhibitory concentration (IC_{50}) of $17.3 \pm 6.49 \mu M$. [2] The proposed mechanisms of action include:

- **Cell Cycle Arrest:** It induces cell cycle arrest at the G2/M phase. [2]
- **Inhibition of Tubulin Polymerization:** Neo-menthol interferes with the formation of microtubules, which are essential for cell division. [2]
- **Hyaluronidase Inhibition:** It significantly inhibits the activity of hyaluronidase (IC_{50} of $12.81 \pm 0.01 \mu M$), an enzyme often overexpressed in tumors and involved in cell proliferation and metastasis. [2]

In animal models, neo-menthol was found to prevent the formation of Ehrlich Ascites Carcinoma (EAC) tumors by 58.84% at a dose of 75 mg/kg. [2]

Antimicrobial and Anti-inflammatory Properties

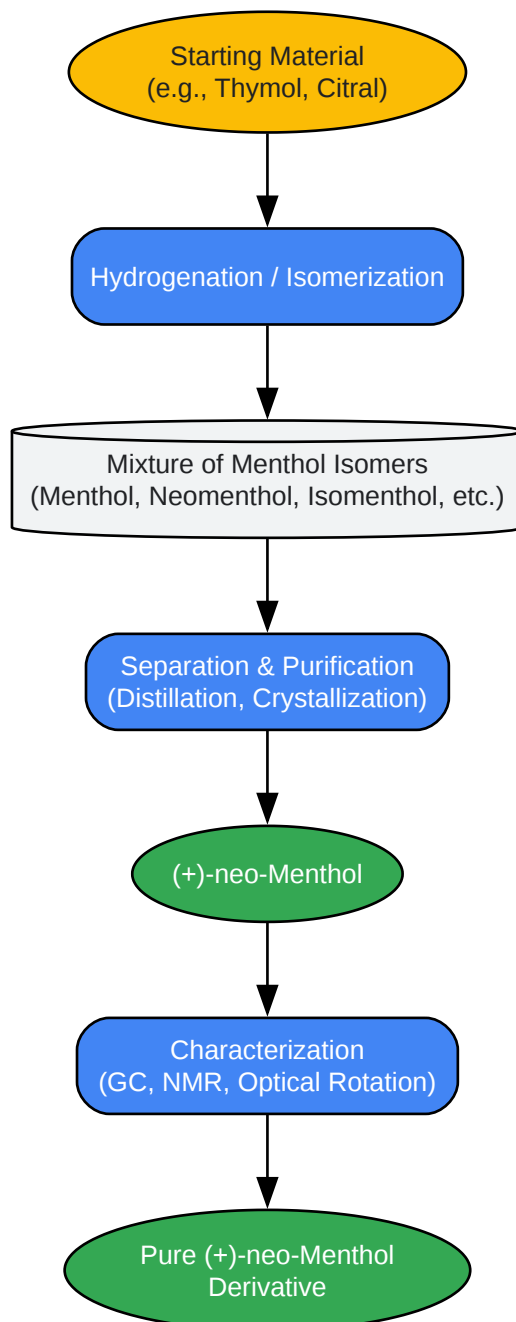
Structural modifications of the menthol scaffold are being investigated to enhance its inherent antimicrobial and anti-inflammatory properties. [8] In-silico studies using molecular docking have shown that novel menthol derivatives, synthesized by reacting its hydroxyl group with various carboxylic acids, have promising binding affinities to key microbial and inflammatory protein targets. [8] These findings suggest a strong potential for developing new therapeutic agents to combat multidrug-resistant bacteria and inflammatory conditions. [8]

Synthesis and Experimental Protocols

The production of specific menthol isomers like (+)-neo-Menthol often occurs as part of larger industrial synthesis routes aimed primarily at producing (-)-menthol.

Industrial Synthesis Overview

Major industrial processes for synthetic menthol often start from readily available materials such as m-cresol (Symrise process), myrcene, or citral (BASF process).[3][13][14] These multi-step syntheses typically involve hydrogenation and isomerization steps. For example, the hydrogenation of thymol (derived from m-cresol) produces a mixture of all eight menthol isomers, including neomenthol.[14] Subsequent steps involving distillation, crystallization, and recycling are then required to separate the desired isomers.[3][13]



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Figure 2: General workflow for the synthesis and isolation of (+)-neo-Menthol.

Featured Experimental Protocols: Anticancer Activity Assessment

The following protocols are based on the methodologies used to evaluate the anticancer potential of neo-menthol.[2]

4.2.1 Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate human epidermoid carcinoma (A431) cells in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- **Treatment:** Treat the cells with varying concentrations of neo-menthol (dissolved in DMSO) and incubate for 48 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC_{50} value is calculated from the dose-response curve.

4.2.2 Cell Cycle Analysis by Flow Cytometry

- **Cell Treatment:** Treat A431 cells with the IC_{50} concentration of neo-menthol for 48 hours.
- **Harvesting:** Harvest the cells by trypsinization and wash with ice-cold PBS.
- **Fixation:** Fix the cells in 70% ice-cold ethanol overnight at 4°C.
- **Staining:** Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
- **Analysis:** Analyze the cell cycle distribution using a flow cytometer (FACS).

4.2.3 Hyaluronidase Inhibition Assay

- **Enzyme Preparation:** Prepare a solution of hyaluronidase enzyme in an appropriate buffer.
- **Incubation:** Incubate the enzyme with various concentrations of neo-menthol for 20 minutes at 37°C.
- **Substrate Addition:** Add hyaluronic acid (HA) as the substrate and incubate for a further 45 minutes at 37°C.
- **Precipitation:** Stop the reaction by adding an acidic albumin solution. This will precipitate the undigested HA.
- **Measurement:** Measure the turbidity of the solution at 600 nm. The percentage of inhibition is calculated by comparing the turbidity of the sample with that of a control without the inhibitor.

Conclusion and Future Outlook

(+)-neo-Menthol and its derivatives represent a versatile class of compounds with significant untapped potential in drug development and beyond. Their distinct properties, including milder cooling effects and the ability to enhance drug permeation, have already secured their place in specialized pharmaceutical and cosmetic formulations.[6][7]

The emerging evidence of their anticancer and antimicrobial activities opens up new and exciting avenues for therapeutic innovation.[2][8] Future research should focus on the targeted synthesis of novel derivatives with optimized biological activity, a deeper investigation into their molecular mechanisms of action, and comprehensive preclinical and clinical evaluation. As synthetic techniques advance, the role of (+)-neo-Menthol derivatives in modern medicine is poised to expand significantly.[4]

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